molecular formula C13H10F2O2 B8033559 3-(Benzyloxy)-2,6-difluorophenol

3-(Benzyloxy)-2,6-difluorophenol

Cat. No.: B8033559
M. Wt: 236.21 g/mol
InChI Key: GPVKYSFMAGRCMO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,6-difluorophenol ( 1881321-69-2) is a fluorinated phenolic compound of significant interest in advanced pharmaceutical research and organic synthesis. With a molecular formula of C13H10F2O2 and a molecular weight of 236.22 g/mol, it serves as a versatile chemical building block . This compound is recognized for its role in the synthesis of novel therapeutic agents, including its investigation as a key intermediate in the development of FGFR (Fibroblast Growth Factor Receptor) inhibitors, as evidenced by its appearance in international patent applications . Its structural features, incorporating both a benzyl-protected phenol and fluorine atoms, make it valuable for modulating the physicochemical properties of lead compounds and for creating more complex, biologically active molecules. The product is offered with a high purity level of 99% and is associated with the MDL number MFCD29044692 . Researchers can procure this product from global stock, with attention to appropriate cold-chain transportation requirements to ensure stability . 3-(Benzyloxy)-2,6-difluorophenol is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-difluoro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVKYSFMAGRCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The oxidative coupling method, adapted from the synthesis of 2-(benzyloxy)-1,3-dichlorobenzene, employs a radical-mediated pathway. A mixture of 2,6-difluorophenol and toluene reacts in the presence of the iron-based catalyst [(tBuNCH=CHNtBu)CH][FeBr4] and di-tert-butyl peroxide (DTBP) as an oxidant. The reaction proceeds via hydrogen abstraction from toluene, generating a benzyl radical that couples with the phenolic oxygen at the meta position relative to fluorine substituents.

Reaction Conditions

  • Temperature: 130°C

  • Duration: 24 hours

  • Solvent: Toluene (neat)

  • Catalyst loading: 10 mol%

  • Yield (extrapolated from chlorinated analog): ~81%

Limitations and Optimization

Fluorine’s electronegativity reduces the nucleophilicity of the phenolic oxygen compared to chlorine, necessitating higher catalyst loadings or prolonged reaction times. Computational studies suggest that electron-deficient aryl radicals favor coupling at the meta position, aligning with the target regiochemistry.

Nucleophilic Benzylation of 3-Hydroxy-2,6-difluorophenol

Protection-Deprotection Strategy

This method, inspired by benzylation steps in 3,5-resacetophenone synthesis, involves protecting a hydroxyl group with benzyl chloride under basic conditions. If 3-hydroxy-2,6-difluorophenol is accessible, treatment with benzyl chloride and potassium carbonate in acetone yields the target compound.

Typical Procedure

  • Substrate: 3-hydroxy-2,6-difluorophenol (1.0 equiv)

  • Benzyl chloride (2.2 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Acetone, reflux (56°C)

  • Yield (analogous system): 98.5%

Challenges in Substrate Accessibility

The major hurdle is the scarcity of 3-hydroxy-2,6-difluorophenol. Potential synthetic routes to this intermediate include:

  • Directed ortho-Metalation : 2,6-Difluorophenol treated with LDA and trapped with electrophiles.

  • Hydrolysis of 3-Nitro-2,6-difluorobenzene : Reduction of nitro to hydroxyl via catalytic hydrogenation (e.g., Pd/C, H2).

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-Hydroxyl Reduction

While nitro groups are typically reduced to amines, acidic conditions can favor hydroxyl formation. For example, hydrogenation of 3-(benzyloxy)-2,6-difluoro-4-nitrobenzene under high-pressure H2 (5 MPa) with Pd/C may yield the target compound.

Key Parameters

  • Catalyst: 10% Pd/C (50% w/w substrate)

  • Solvent: Methanol-THF (5:1 v/v)

  • Temperature: 32°C

  • Yield (similar reduction): 86%

Regioselectivity Concerns

Competing amine formation and over-reduction of fluorine substituents necessitate precise control of reaction conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Advantages Disadvantages
Oxidative Coupling2,6-Difluorophenol~81%*One-step, scalableRequires specialized catalyst
Nucleophilic Benzylation3-Hydroxy-2,6-difluorophenol~98.5%*High yield, simple conditionsIntermediate synthesis challenging
Nitro ReductionNitro precursor~86%*Compatible with nitro chemistryRisk of side reactions

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Scientific Research Applications

3-(Benzyloxy)-2,6-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s effects on cellular pathways can lead to changes in gene expression and protein function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physical Properties of Selected Difluorophenol Derivatives
Compound Molecular Weight Substituent Positions Key Properties (Inferred/Reported)
3-(Benzyloxy)-2,6-difluorophenol 250.23 g/mol 3-OBn, 2-F, 6-F High lipophilicity; moderate acidity
2,6-Difluorophenol 130.09 g/mol 2-F, 6-F pKa 7.12; mp 38–41°C; bp 59–61°C (17 mmHg)
2,5-Difluorophenol 130.09 g/mol 2-F, 5-F mp 34–38°C
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 292.08 g/mol 4-OBn, 2-F, 6-F Boronic acid functionality for Suzuki coupling

Key Observations :

  • Substituent Position Effects: 3-OBn vs. 4-OBn: The position of the benzyloxy group alters steric and electronic profiles. For example, 4-substituted analogs (e.g., boronic acids) are more common in cross-coupling reactions , while 3-substituted derivatives may exhibit distinct biological interactions. Fluorine Placement: 2,6-Difluorophenol has fluorines in para positions relative to each other, creating a symmetrical electronic withdrawal effect, whereas 2,5-difluorophenol lacks this symmetry, leading to differing acidity and reactivity .

Key Observations :

  • GABA-AT Inhibition: 2,6-Difluorophenol mimics carboxylic acid functionality, competing with GABA-AT. The addition of a benzyloxy group in the 3-position could modulate binding affinity or metabolic stability .
  • BBB Penetration : Increased lipophilicity from benzyloxy substitution may enhance CNS targeting, though excessive hydrophobicity could limit aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-2,6-difluorophenol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) using 2,6-difluorophenol as the starting material. Benzylation is typically achieved by reacting with benzyl bromide in the presence of a base like NaOH in tetrahydrofuran (THF) under reflux . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to benzyl bromide) and reaction time (overnight reflux). Post-reaction acidification with HCl followed by purification via flash chromatography (DCM/MeOH, 97:3) yields the product .
  • Key Data : Intermediate yields range from 75–80%, with ESI-MS (m/z 343.1) and 1^1H NMR (e.g., benzyl protons at δ 5.1 ppm) used for confirmation .

Q. How can researchers ensure the purity and structural integrity of 3-(Benzyloxy)-2,6-difluorophenol post-synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19^{19}F NMR, is critical for verifying fluorine substitution patterns. For example, fluorine atoms at positions 2 and 6 exhibit distinct coupling constants (e.g., 3JFF^3J_{F-F} = 12–15 Hz) .
  • Key Data : Purity >97% is achievable via recrystallization from ethanol/water mixtures, with melting points typically 110–115°C .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic effects of benzyloxy and fluorine substituents on the phenolic ring?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine and electron-donating effects of the benzyloxy group. Hammett substituent constants (σ\sigma) correlate with experimental reactivity in electrophilic substitution reactions .
  • Key Data : Fluorine at position 2 increases ring electrophilicity (σmeta\sigma_{meta} = +0.34), while the benzyloxy group (σpara\sigma_{para} = -0.32) stabilizes intermediates. Observed regioselectivity in nitration (e.g., para to benzyloxy) aligns with computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 3-(Benzyloxy)-2,6-difluorophenol?

  • Methodology : Comparative assays under standardized conditions (e.g., IC50_{50} measurements in enzyme inhibition studies) minimize variability. Structure-activity relationship (SAR) analysis identifies critical substituents; for instance, replacing benzyloxy with smaller alkoxy groups may enhance receptor binding .
  • Key Data : Derivatives with 2,6-difluorophenol moieties show bioisosteric equivalence to carboxylic acids in GABAA_A receptor modulation, but conflicting reports on cytotoxicity require dose-response validation (e.g., EC50_{50} = 10–50 μM) .

Q. What are the challenges in functionalizing 3-(Benzyloxy)-2,6-difluorophenol for use in metal-catalyzed cross-coupling reactions?

  • Methodology : Fluorine substituents hinder oxidative addition in Suzuki-Miyaura couplings. Using palladium catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves yields. Boronic ester derivatives (e.g., 3-bromo-2,6-difluorophenylboronic acid) are preferred partners .
  • Key Data : Coupling with arylboronic acids achieves 60–70% yields, confirmed by 11^{11}B NMR (δ 28–30 ppm for boronate intermediates) .

Methodological Considerations

Q. What techniques are recommended for tracking degradation pathways of 3-(Benzyloxy)-2,6-difluorophenol under acidic or oxidative conditions?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies degradation products (e.g., debenzylation to 2,6-difluorophenol). Accelerated stability studies (40°C/75% RH) quantify hydrolytic susceptibility .
  • Key Data : Half-life (t1/2t_{1/2}) under acidic conditions (pH 3) is ~24 hours, with benzyl alcohol detected as a byproduct .

Q. How can computational modeling guide the design of 3-(Benzyloxy)-2,6-difluorophenol-based inhibitors for kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) screens binding affinities to ATP pockets. Free energy perturbation (FEP) calculations predict substituent effects on binding .
  • Key Data : Derivatives with appended sulfonamide groups show improved PLK1 inhibition (Kd_d = 0.8–1.2 μM), validated by surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2,6-difluorophenol
Reactant of Route 2
3-(Benzyloxy)-2,6-difluorophenol

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